Rifamycin B azepinide
Description
Properties
CAS No. |
13929-37-8 |
|---|---|
Molecular Formula |
C45H60N2O13 |
Molecular Weight |
837 g/mol |
IUPAC Name |
[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16- |
InChI Key |
SQWTVQLBBWXVTK-XYRCNNSGSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
Synonyms |
4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin |
Origin of Product |
United States |
Synthetic Strategies and Derivatization Approaches for Rifamycin B Azepinide
Chemical Synthesis Pathways for Rifamycin (B1679328) B Azepinide
The chemical synthesis of Rifamycin B azepinide is a multi-step process that begins with the naturally produced Rifamycin B. This process involves specific chemical transformations to introduce the desired azepinide functional group.
Utilization of Rifamycin B and its Chemical Transformations
Rifamycin B, produced by the bacterium Amycolatopsis mediterranei, serves as the foundational scaffold for the synthesis of its derivatives. google.comresearchgate.net Its complex structure, featuring an ansa-chain and a naphthoquinone core, allows for targeted chemical modifications. researchgate.netnih.gov
The initial steps in the synthesis often involve the conversion of Rifamycin B to other key intermediates, such as Rifamycin S. This can be achieved through oxidation of Rifamycin B to Rifamycin O, followed by hydrolysis to yield Rifamycin S. google.com These transformations are crucial for activating the molecule for subsequent derivatization at specific positions, typically at the C3 and C4 positions of the naphthoquinone ring. researchgate.netnih.gov
Methodologies for the Introduction of the Azepinide Moiety
The introduction of the azepinide moiety is a key step in the synthesis of this compound. While direct literature on the synthesis of "this compound" is scarce, the general principles of introducing amine-containing side chains to the rifamycin scaffold are well-established.
Typically, this involves the reaction of a reactive intermediate, such as 3-bromo-rifamycin S, with the desired amine. google.com In the case of this compound, this would involve reacting a suitable rifamycin intermediate with an azepane-containing nucleophile. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The "azepinide" nomenclature suggests the formation of an amide bond. This could be achieved by reacting a rifamycin intermediate having a carboxylic acid or an activated derivative at a suitable position with azepane.
Another plausible route involves the modification of the C4 position. For instance, the synthesis of other 4-amino derivatives of rifamycin has been described. This often involves the reaction of Rifamycin S with a primary or secondary amine.
Regio- and Stereoselectivity in this compound Synthesis
Achieving the desired regio- and stereoselectivity is a significant challenge in the synthesis of rifamycin derivatives. The regioselectivity of the reaction, determining at which position the azepinide moiety is introduced, is critical. Reactions at the C3 position of the naphthoquinone ring are common for introducing various side chains. researchgate.net
The inherent stereochemistry of the Rifamycin B molecule, with its numerous chiral centers along the ansa chain, is generally preserved during these chemical transformations. The conditions of the reactions, such as the choice of solvent and temperature, can influence the outcome and yield of the desired product.
Biosynthetic Engineering for this compound Analogs
Advances in genetic engineering have opened new avenues for creating novel rifamycin analogs by manipulating the biosynthetic pathways of the producing organism, Amycolatopsis mediterranei. frontiersin.orgacs.org This approach offers the potential to generate a diverse range of derivatives that may not be accessible through traditional chemical synthesis.
Manipulation of Amycolatopsis mediterranei Biosynthetic Pathways
The biosynthesis of Rifamycin B is a complex process involving a large set of genes organized in a cluster. nih.govresearchgate.net These genes encode the enzymes responsible for producing the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and for assembling the polyketide chain. researchgate.netwikipedia.org
Researchers can manipulate these pathways to produce novel rifamycin analogs. nih.govfrontiersin.org This can involve deleting or overexpressing specific genes within the rifamycin biosynthetic cluster. nih.gov For example, deleting the rifQ gene has been shown to increase the production of 24-desmethyl rifamycin B. nih.govfrontiersin.org Similarly, overexpressing the rifO gene can also lead to increased derivative production. nih.govfrontiersin.org
Another strategy involves inactivating genes responsible for later steps in the biosynthetic pathway. For instance, inactivating the rif-orf5 gene, which encodes a cytochrome P450 monooxygenase, leads to the accumulation of rifamycin W and its analogs instead of Rifamycin B. nih.govmdpi.com These accumulated intermediates can then be used as starting materials for semi-synthetic modifications.
Molecular Mechanism of Action of Rifamycin B Azepinide
Investigation of Subsequent Molecular and Cellular Responses in Target Organisms
The inhibition of RNAP and the resulting blockage of transcription trigger a cascade of downstream molecular and cellular events in the target bacterium. The immediate consequence is the cessation of the synthesis of all types of RNA, including mRNA, tRNA, and rRNA. The halt in mRNA production leads to a rapid stop in the synthesis of new proteins, as the cellular machinery for translation lacks new templates.
This disruption of the central dogma of molecular biology has profound effects on bacterial physiology. Essential cellular processes that depend on a continuous supply of new proteins, such as cell wall synthesis, DNA replication, and metabolic regulation, are all compromised. Ultimately, the inability to synthesize essential proteins leads to a bacteriostatic or bactericidal effect, preventing the growth and replication of the bacteria and leading to cell death.
Comparative Mechanistic Analysis with Established Rifamycin (B1679328) Class Antibiotics
The molecular mechanism of action of Rifamycin B azepinide is fundamentally identical to that of well-established rifamycins (B7979662) like rifampicin (B610482), rifabutin (B1679326), and rifaximin (B1679331). drugbank.com All members of this class target the β-subunit of bacterial RNAP and inhibit RNA elongation through a steric occlusion mechanism. biorxiv.orgnih.gov
The primary differences between the various rifamycin derivatives lie in their pharmacokinetic and pharmacodynamic properties, which are influenced by the chemical modifications made to the parent Rifamycin B molecule. drugbank.com For instance, the addition of the azepinide group to the Rifamycin B backbone to form this compound is intended to alter properties such as solubility, cell permeability, metabolic stability, or spectrum of activity. ontosight.ai While rifampicin is a broad-spectrum antibiotic used systemically, derivatives like rifaximin are designed for poor absorption to treat gastrointestinal infections. wikipedia.org The specific modifications in this compound would similarly dictate its unique therapeutic profile, even though its core interaction with the bacterial RNAP remains the same as its predecessors.
Table 2: Comparison of Selected Rifamycin Derivatives
| Compound | Parent Compound | Key Features |
| This compound | Rifamycin B | A semi-synthetic derivative, expected to have modified pharmacokinetic properties due to the azepinide group. ontosight.aiuni.lu |
| Rifampicin (Rifampin) | Rifamycin B | Semi-synthetic, broad-spectrum, orally active, a cornerstone of tuberculosis treatment. drugbank.com |
| Rifamycin SV | Rifamycin B | An early derivative, first rifamycin used clinically. basicmedicalkey.com |
| Rifabutin | Rifamycin S | Semi-synthetic, active against Mycobacterium avium complex. |
| Rifaximin | Rifamycin S | Poorly absorbed orally, used for gastrointestinal infections. wikipedia.org |
Molecular Basis of Resistance to Rifamycin B Azepinide
Target-Site Modification as a Resistance Mechanism
The primary mechanism of resistance to rifamycins (B7979662) involves modifications to the bacterial DNA-dependent RNA polymerase, the direct target of these antibiotics. researchgate.net Alterations in the structure of RNAP can reduce the binding affinity of the drug, thereby rendering it ineffective.
The gene encoding the β-subunit of RNA polymerase, rpoB, is the principal locus for mutations conferring rifamycin (B1679328) resistance. nih.govumn.edunih.gov A specific, highly conserved 81-base-pair region within the rpoB gene, known as the rifampicin (B610482) resistance-determining region (RRDR), is a hotspot for such mutations. nih.govnih.gov Spontaneous point mutations, including single nucleotide substitutions, insertions, or deletions within this region, can lead to amino acid changes in the RNAP β-subunit. nih.gov These genetic alterations are the most frequently observed cause of clinical resistance to rifamycins.
While direct studies on Rifamycin B azepinide are not available, extensive research on other rifamycins, such as rifampicin, has identified key amino acid substitutions in the RpoB protein that confer high levels of resistance. These substitutions often occur at specific codons within the RRDR. For instance, in Mycobacterium tuberculosis, mutations at codons 531, 526, and 516 of the rpoB gene are responsible for the majority of rifampicin resistance cases. nih.gov Similarly, in Staphylococcus epidermidis, mutations in Cluster I (amino acids 460–492) and Cluster II (amino acids 517–530) of the RRDR are strongly correlated with rifampicin resistance. nih.gov
Below is a table summarizing common amino acid substitutions in the RpoB protein that lead to rifamycin resistance in various bacteria. It is important to note that this data is based on studies of rifampicin and other rifamycin derivatives, and similar substitutions are anticipated to confer resistance to this compound.
| Organism | Codon (E. coli numbering) | Amino Acid Substitution | Reference |
| Mycobacterium tuberculosis | 531 | Ser → Leu | nih.gov |
| Mycobacterium tuberculosis | 526 | His → Tyr, Asp | nih.gov |
| Mycobacterium tuberculosis | 516 | Asp → Val | nih.gov |
| Staphylococcus epidermidis | 471/527 | Asp → Glu / Ile → Met | nih.gov |
| Staphylococcus epidermidis | 481 | His → Tyr, Asn, Cys | nih.gov |
Structural analyses of mutant RNA polymerase enzymes have provided detailed insights into how amino acid substitutions prevent rifamycin binding. The rifamycin binding pocket is located deep within the DNA/RNA channel of the RNAP β-subunit. nih.gov Mutations within the RRDR can alter the conformation of this binding pocket, creating steric hindrance that physically blocks the drug from binding effectively. nih.gov For example, a substitution like His526Tyr in E. coli RNAP reshapes the binding pocket, leading to a significant steric clash with the antibiotic. nih.gov Other mutations, such as Ser531Leu, may not directly obstruct the binding site but can induce conformational changes upon drug binding that lead to a disordering of the interface, ultimately reducing the drug's affinity. nih.gov It is highly probable that similar structural alterations in RNAP would impede the binding of this compound.
Enzymatic Inactivation Mechanisms of this compound
A second major strategy employed by bacteria to resist rifamycins is the enzymatic modification of the antibiotic molecule itself. researchgate.net Various enzymes can chemically alter the structure of rifamycins, rendering them incapable of binding to their RNA polymerase target.
Several classes of enzymes have been identified that can inactivate rifamycins. These include ADP-ribosyltransferases, glycosyltransferases, phosphotransferases, and monooxygenases. researchgate.net These enzymes are often found in environmental bacteria and can be transferred to pathogenic species, contributing to the spread of antibiotic resistance.
ADP-Ribosyltransferases (ARRs) catalyze the transfer of an ADP-ribose moiety from NAD+ to a hydroxyl group on the ansa chain of the rifamycin molecule. nih.govbiorxiv.orgdrugbank.com This addition of a bulky ADP-ribose group sterically hinders the interaction of the antibiotic with the RNA polymerase binding pocket, thus inactivating it. biorxiv.org This mechanism has been well-characterized for rifampin and is a significant mode of resistance in some bacteria. nih.gov
Glycosyltransferases inactivate rifamycins by attaching a sugar molecule, typically glucose, to a hydroxyl group on the ansa chain. researchgate.netnih.gov Similar to ADP-ribosylation, this glycosylation adds a bulky group to the antibiotic, preventing it from fitting into its binding site on the RNA polymerase. nih.gov
The following table outlines the enzymatic inactivation mechanisms known for the rifamycin class of antibiotics.
| Enzyme Class | Mechanism of Action | Target Site on Rifamycin | Consequence | References |
| ADP-Ribosyltransferases | Covalently attaches an ADP-ribose group from NAD+. | Ansa chain hydroxyl group | Steric hindrance prevents binding to RNAP. | nih.govbiorxiv.orgdrugbank.com |
| Glycosyltransferases | Covalently attaches a sugar moiety (e.g., glucose). | Ansa chain hydroxyl group | Steric hindrance prevents binding to RNAP. | researchgate.netnih.gov |
Efflux Pump-Mediated Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target at a sufficient concentration to be effective. nih.gov Efflux is a significant mechanism of resistance to rifamycins in various bacteria.
Several superfamilies of efflux pumps are involved in antibiotic resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. nih.govnih.gov
RND Pumps: These are prominent in Gram-negative bacteria and form tripartite complexes that span the inner and outer membranes. scholarsportal.info The AdeABC and AdeFGH efflux systems in Acinetobacter baumannii have been shown to confer resistance to multiple antibiotics, including rifampin. mdpi.com
MFS Pumps: In Mycobacterium tuberculosis, the MFS transporter Rv1258c has been identified as an efflux pump that mediates tolerance to rifampicin, particularly in bacteria residing within macrophages. washington.edu
ABC Transporters: These pumps utilize the energy from ATP hydrolysis to expel substrates. cam.ac.uk While more prevalent in Gram-positive bacteria for conferring resistance, they are also found in Gram-negative species. nih.gov
The overexpression of these pumps, often triggered by exposure to the antibiotic itself or other environmental stressors, is a common cause of acquired resistance. nih.gov Therefore, the development of efflux pump inhibitors (EPIs) is an active area of research to restore the efficacy of existing antibiotics like this compound.
Table 3: Efflux Pumps Conferring Resistance to Rifamycins
| Efflux Pump System | Pump Superfamily | Organism | Substrates Include |
|---|---|---|---|
| AdeABC | RND | Acinetobacter baumannii | Rifampin, β-lactams, fluoroquinolones, tetracyclines. mdpi.com |
| AdeDE | RND | Acinetobacter baumannii | Rifampin, chloramphenicol (B1208), tetracycline, ciprofloxacin. mdpi.com |
| AdeFGH | RND | Acinetobacter baumannii | Fluoroquinolones, chloramphenicol (likely rifampin). mdpi.com |
| Rv1258c | MFS | Mycobacterium tuberculosis | Rifampicin. washington.edu |
| MacAB-TolC | ABC | Escherichia coli | Macrolides (potential for other large antibiotics). nih.gov |
Genomic and Proteomic Investigations of Resistance Development to this compound
Genomic and proteomic approaches have become indispensable tools for investigating the molecular basis of antibiotic resistance. nih.govnih.gov These technologies allow for a global view of the changes that occur in resistant bacteria, from mutations in the genome to alterations in protein expression.
Genomic Investigations: Whole-genome sequencing of resistant bacterial isolates is a powerful method for identifying the genetic determinants of resistance. For rifamycins, the most common mechanism of high-level resistance is mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govnih.gov Specific mutations within the rifampicin resistance-determining region (RRDR) of rpoB can decrease the binding affinity of the antibiotic to its target. nih.govnih.gov
Genomic analysis can also identify genes that encode the resistance enzymes and efflux pumps discussed previously. Comparative genomics between susceptible and resistant strains can reveal the acquisition of resistance genes through horizontal gene transfer or point mutations that lead to the overexpression of efflux pumps or modifying enzymes. frontiersin.org
Proteomic Investigations: Proteomics, the large-scale study of proteins, provides a functional snapshot of the bacterial cell's response to antibiotic stress. nih.gov Using techniques like mass spectrometry, researchers can compare the proteomes of susceptible and resistant bacteria. nih.gov
Key findings from proteomic studies in the context of rifamycin resistance include:
Overexpression of Efflux Pumps: Proteomic analysis can quantify the levels of efflux pump proteins, confirming their upregulation in resistant strains.
Increased Expression of Modifying Enzymes: The presence and abundance of enzymes like phosphotransferases and monooxygenases can be directly detected.
Metabolic Reprogramming: Bacteria can adapt to antibiotic pressure by altering their metabolic pathways. Proteomics can reveal these changes, which may contribute to tolerance and survival. nih.gov
Regulatory Protein Changes: Studies on rifamycin-producing organisms like Amycolatopsis mediterranei have used proteomics to identify key regulatory proteins (e.g., RifA, RifK, RifL) involved in the biosynthesis and, by extension, potential resistance mechanisms. nih.gov
Table 4: Summary of Genomic and Proteomic Findings in Rifamycin Resistance
| 'Omics' Approach | Methodology | Key Findings | Examples |
|---|---|---|---|
| Genomics | Whole-Genome Sequencing, Comparative Genomics | Identification of mutations in the drug target gene; Detection of genes for resistance enzymes and efflux pumps. | Mutations in the RRDR of the rpoB gene in M. tuberculosis and S. epidermidis. nih.govnih.gov |
| Proteomics | Mass Spectrometry-based protein quantification (e.g., nLC-MS/MS) | Overexpression of efflux pumps and inactivating enzymes; Alterations in metabolic and regulatory protein levels. | Identification of regulatory hubs (RifA, RifK) in rifamycin biosynthesis; nih.gov Upregulation of efflux pumps in resistant clinical isolates. nih.gov |
Preclinical Investigations of Rifamycin B Azepinide S Antimicrobial Spectrum and Potency
In Vitro Antimicrobial Activity Profiling
Rifamycin (B1679328) B and its derivatives, including Rifamycin B azepinide, exhibit a broad spectrum of activity, particularly against Gram-positive bacteria and mycobacteria. google.com The antimicrobial effects of rifamycins (B7979662) are not limited to mycobacteria; they are also active against a variety of Gram-positive and Gram-negative organisms such as streptococci, enterococci, staphylococci, Neisseria spp., and members of the Enterobacteriaceae family. nih.gov The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase. nih.gov
In vitro studies have demonstrated the potent activity of rifamycins against a wide range of bacteria. For instance, rifaximin (B1679331), a related rifamycin derivative, shows strong activity against Staphylococcus spp., Streptococcus spp., Enterococcus spp., Bacillus cereus, Moraxella catarrhalis, and Haemophilus influenzae. nih.gov Specifically, rifamycins are effective against gut bacteria like Staphylococcus aureus, Streptococcus pyogenes, Clostridium difficile, Klebsiella spp., and Enterococcus spp., as well as Gram-negative bacteria such as Escherichia coli, Yersinia enterocolitica, and Bacteroides spp. mdpi.com
Recent research has highlighted the previously unrecognized potent activity of certain rifamycins, like rifabutin (B1679326), against Acinetobacter baumannii, particularly in nutrient-limited conditions that mimic the physiological environment of a host. nih.govnih.gov This enhanced activity is attributed to the drug's ability to enter the bacterial cell through iron transport proteins. nih.gov
| Bacterial Species | MIC50 (µg/mL) |
|---|---|
| Staphylococcus spp. | ≤0.015 |
| Streptococcus spp. | ≤0.03-0.12 |
| Enterococcus spp. | 0.25-2 |
| Bacillus cereus | 0.06 |
| Moraxella catarrhalis | ≤0.03 |
| Haemophilus influenzae | 0.25 |
| Neisseria gonorrhoeae | 0.25 |
The efficacy of rifamycins extends to multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, which pose a significant global health threat. thno.org For example, rifabutin has demonstrated excellent activity against a large panel of carbapenem-resistant Acinetobacter baumannii clinical isolates. nih.gov In one study, rifabutin showed superior activity compared to other antibiotics, including colistin (B93849), tigecycline, and cefiderocol. nih.gov
The challenge with many antibiotics, including some rifamycins, against Gram-negative bacteria is the permeability barrier of their outer membrane. thno.orgfrontiersin.org However, strategies to overcome this, such as using them in combination with agents that disrupt the outer membrane, can enhance their effectiveness. thno.org
A novel rifamycin derivative, 24-desmethylrifampicin, has been reported to be active against MDR strains of Mycobacterium tuberculosis. researchgate.net The emergence of rifamycin-resistant M. tuberculosis is a serious concern, often associated with mutations in the rpoB gene. nih.gov Notably, most rifampin-resistant M. tuberculosis isolates are also resistant to isoniazid, defining them as MDR. nih.gov
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Rifabutin | 0.008 | 1 |
| Colistin | N/A | 8 |
| Tigecycline | N/A | 8 |
| Cefiderocol | N/A | 8 |
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a specific incubation period. bmglabtech.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. bmglabtech.com These values are crucial for assessing the potency of an antibiotic.
For rifamycins, MIC values can vary significantly depending on the bacterial species and the testing conditions. For example, the MICs for rifaximin against various Gram-positive bacteria are generally low, indicating high potency. nih.gov In contrast, against some Gram-negative bacteria, the MICs can be higher. frontiersin.org
Studies have shown that for some rifamycin derivatives, such as the hybrid CBR-2092, the MBC can be equivalent to the MIC against certain strains like quinolone-susceptible S. aureus, indicating bactericidal activity. nih.gov However, for other strains and compounds, like rifampin against rifamycin-susceptible S. aureus, the activity may be more bacteriostatic, with no MBC endpoint determined within the tested concentration range. nih.gov
In Vitro Studies on Combination Therapies with Existing Antimicrobial Agents
Combination therapy is a key strategy to enhance the efficacy of antibiotics, prevent the emergence of resistance, and broaden the antimicrobial spectrum. thno.orgnih.gov Rifamycins, including rifampin, are often used in combination with other drugs. nih.gov
In vitro studies have explored various combinations. For instance, the combination of rifampin with colistin has shown effectiveness against MDR A. baumannii. mdpi.com Similarly, combinations of rifampin with fluoroquinolones have been found to be more effective than fluoroquinolones alone in some cases. nih.gov The potentiation of rifampicin's activity against Gram-negative pathogens has been observed when combined with peptidomimetics that increase membrane permeability. nih.gov
Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key goal of combination therapy. nih.gov Checkerboard assays are commonly used in vitro to determine if a combination is synergistic, additive, indifferent, or antagonistic. nih.gov For example, a synergistic effect was observed when auranofin was combined with colistin against P. aeruginosa. mdpi.com
In Vivo Efficacy Studies in Preclinical Infection Models (Animal Models)
In vivo animal models are essential for evaluating the efficacy of new antibiotics and combination therapies in a living system, providing insights that cannot be obtained from in vitro studies alone. nih.govnih.gov These models help to understand the pharmacokinetics and pharmacodynamics of a drug and its effect on the host-pathogen interaction. nih.gov
The choice of an animal model depends on the specific research question and the pathogen being studied. nih.gov For evaluating treatments against Gram-negative bacteria, various models including murine, other rodents, or vertebrates are used to simulate the pathophysiology of human infections. nih.gov
Immunocompromised models, such as neutropenic mice, are often used to study infections caused by opportunistic pathogens or to assess the efficacy of antibiotics without the interference of a robust immune response. nih.govnih.gov These models are particularly useful for studying infections with pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov For Gram-positive infections, the experimental endocarditis model has been widely used to demonstrate the benefit of combination therapies. nih.gov
A mouse model of prosthetic joint infection has been utilized to show the effectiveness of a linezolid-rifampin combination therapy. mdpi.com The results from these preclinical models are crucial for guiding the design of clinical trials in humans. nih.gov
Computational and Structural Biology Approaches in Rifamycin B Azepinide Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a rifamycin (B1679328) derivative, and its biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for understanding binding mechanisms and guiding the design of more potent inhibitors.
No specific studies predicting the binding of Rifamycin B azepinide to bacterial RNA polymerase (RNAP) have been published.
A predictive study would involve the use of computational docking programs to place the three-dimensional structure of this compound into the known rifamycin binding site on the β-subunit of bacterial RNAP. This process calculates the most likely binding pose and orientation of the molecule within the pocket, based on scoring functions that estimate the free energy of binding. The starting point for such a simulation would be the experimentally determined crystal structure of RNAP, often in complex with another rifamycin analog, and a computationally generated 3D model of this compound.
There is no available analysis of the binding affinity or specificity determinants for this compound.
Following initial docking, molecular dynamics (MD) simulations would be employed to analyze the stability of the predicted this compound-RNAP complex. MD simulations model the movement of every atom in the system over time, providing insights into the flexibility of the ligand and protein and the specific atomic interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the binding. By calculating the binding free energy from these simulations, researchers could estimate the binding affinity. This analysis would pinpoint key amino acid residues in the RNAP binding pocket that are crucial for the specific recognition and binding of the azepinide moiety.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Characterization and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy.
No quantum chemical studies on this compound are present in the scientific literature. Such calculations would be valuable for optimizing the molecule's three-dimensional geometry and understanding its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information provides insights into the molecule's intrinsic reactivity, stability, and spectroscopic characteristics, which are essential for a complete structural characterization and for parameterizing the simpler models used in molecular docking and dynamics.
Homology Modeling and De Novo Design of Novel Azepinide Analogs
Homology modeling is a technique used to generate a 3D model of a protein when its amino acid sequence is known but its structure has not been determined experimentally. De novo design involves creating novel molecules or peptides from scratch.
There are no published works on homology modeling or the de novo design of novel azepinide analogs related to Rifamycin B. In the context of rifamycin research, homology modeling is frequently used to build models of RNAP from different bacterial species or strains, especially those containing mutations that confer drug resistance. These models can then be used for docking studies to predict how novel analogs might overcome resistance. De novo design principles could subsequently be applied to computationally design new rifamycin derivatives with modified azepinide groups, aiming to enhance binding affinity, improve pharmacological properties, or evade resistance mechanisms.
Crystallographic and Cryo-Electron Microscopy Studies of this compound-RNAP Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary experimental techniques for determining the high-resolution, three-dimensional structures of macromolecular complexes.
No crystallographic or cryo-EM structures of a this compound-RNAP complex have been deposited in the Protein Data Bank or described in the literature. Obtaining such a structure would provide definitive, atomic-level detail of the binding mode. It would experimentally validate the predictions from molecular docking and reveal the precise network of interactions between the azepinide derivative and the amino acid residues of the RNAP β-subunit. This structural information is considered the gold standard for structure-based drug design, offering an exact blueprint for developing next-generation antibiotics.
Advanced Analytical Methodologies for Rifamycin B Azepinide Research
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)
Chromatographic methods are indispensable for the analysis of Rifamycin (B1679328) B azepinide, providing the high resolution required to separate it from its parent compound, synthetic precursors, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (typically UV-Vis) is a cornerstone for purity assessment. nih.gov The inherent chromophore of the rifamycin structure allows for sensitive detection at specific wavelengths. nih.govsemanticscholar.org HPLC methods developed for other rifamycins (B7979662), such as rifampicin (B610482) and Rifamycin B, can be adapted for Rifamycin B azepinide. nih.govresearchgate.net These methods often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov
For more sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov LC-MS/MS assays can be developed to simultaneously measure the parent drug and its metabolites. nih.gov The development of such an assay for this compound would involve optimizing chromatographic conditions and mass spectrometric parameters (e.g., precursor and product ions, collision energy) to achieve high specificity and low detection limits. nih.govnih.gov
Table 1: Representative LC-MS/MS Parameters for Rifamycin Analysis This table is based on established methods for related rifamycin compounds and represents a typical starting point for the analysis of this compound.
| Parameter | Value/Condition | Reference |
| Chromatography | ||
| Column | Core-shell Kinetex C18 (50 × 2.1 mm, 2.6 μm) | nih.gov |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile | nih.gov |
| Flow Rate | 1.0 mL/min (with flow diversion to waste) | nih.gov |
| Injection Volume | 1-2 µL | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Precursor Ion (m/z) | 837.4 [M+H]⁺ (Predicted for this compound) | uni.lu |
| Product Ions (m/z) | To be determined experimentally |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV-Vis, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental to confirming the molecular structure of newly synthesized or isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. springernature.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. biorxiv.orgnih.gov For this compound, ¹H NMR would confirm the presence of the azepane moiety and its connection to the rifamycin backbone, distinguishing it from Rifamycin B. nih.govresearchgate.net Comparing the NMR spectra of the derivative with that of the parent Rifamycin B allows for the precise assignment of signals and confirmation of the structural modification. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. frontiersin.org Techniques like electrospray ionization (ESI) are well-suited for analyzing rifamycins, typically yielding protonated molecules [M+H]⁺ or other adducts. nih.govnih.gov The measured mass-to-charge ratio (m/z) for this compound (predicted [M+H]⁺ at 837.41683) would confirm its elemental composition. uni.lu Tandem MS (MS/MS) experiments provide fragmentation patterns that help to further confirm the structure by identifying characteristic losses, such as the acetate (B1210297) group or parts of the ansa chain. uq.edu.au
Table 2: Predicted Mass-to-Charge Ratios for this compound Adducts Data predicted using CCSbase.
| Adduct | m/z |
| [M+H]⁺ | 837.41683 |
| [M+Na]⁺ | 859.39877 |
| [M+NH₄]⁺ | 854.44337 |
| [M-H]⁻ | 835.40227 |
| Source: PubChemLite uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simpler technique used for preliminary identification and quantification. The extensive conjugated system of the naphthoquinone chromophore in the rifamycin structure gives rise to characteristic absorption maxima. nih.govmst.edu While the core chromophore remains the same between Rifamycin B and its azepinide derivative, slight shifts in the absorption maxima may be observed due to the structural modification. UV-Vis methods are often used for routine analysis due to their simplicity and cost-effectiveness. mdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), amide (C=O, N-H), ester (C=O), and ether (C-O-C) groups, consistent with its structure. nih.govresearchgate.net Comparing its spectrum to that of Rifamycin B would highlight changes related to the replacement of the carboxylic acid with the azepinide amide moiety.
Electrochemical and Biosensor-Based Approaches for Detection and Interaction Studies
The electroactive nature of the rifamycin core structure allows for the development of sensitive electrochemical sensors and biosensors for detection. mdpi.com The hydroquinone (B1673460) moiety within the rifamycin molecule can be electrochemically oxidized, providing a measurable signal. mdpi.com
Electrochemical sensors, often based on modified glassy carbon or screen-printed electrodes, can be used for the direct determination of rifamycins. mdpi.comresearchgate.net Modifications with nanomaterials can enhance the sensor's sensitivity and selectivity by increasing the electroactive surface area and facilitating faster electron transfer. mdpi.com For this compound, a voltammetric sensor would likely show an irreversible oxidation peak corresponding to the oxidation of its hydroquinone part. mdpi.com
Biosensors offer an alternative approach with potentially higher specificity. These devices can incorporate enzymes or other biological recognition elements to detect the target analyte. For instance, biosensors using cytochrome P450 enzymes have been developed to study the interaction and biotransformation of rifamycins. mdpi.com Such a system could be applied to investigate the interaction of this compound with metabolizing enzymes, providing insights into its potential metabolic fate. mdpi.comnih.gov
Table 3: Examples of Electrochemical Sensor Systems for Rifamycin Analysis
| Sensor Type | Principle | Application | Reference |
| Modified Glassy Carbon Electrode | Voltammetric detection of hydroquinone oxidation | Quantification in pharmaceutical formulations and biological fluids | mdpi.com |
| Molecularly Imprinted Polymer (MIP) Sensor | Creates specific recognition sites for the target molecule | Selective detection in environmental water samples | rsc.org |
| Cytochrome P450-based Biosensor | Measures electrochemical signal changes upon drug-enzyme interaction | Interaction and biotransformation studies | mdpi.com |
Application of Advanced Techniques for Metabolite Profiling and Biotransformation Studies
Understanding the metabolic fate of a drug candidate is a critical aspect of its development. Biotransformation studies for this compound would aim to identify its metabolites and elucidate the metabolic pathways involved. Rifamycins can undergo various biotransformations, including hydrolysis, oxidation, and demethylation. nih.govnih.gov
LC-MS/MS is the primary tool for metabolite profiling. nih.gov In a typical workflow, the drug is incubated with a biological system (e.g., liver microsomes, cell cultures), and the resulting mixture is analyzed. Metabolites are identified by searching for predicted mass shifts from the parent compound. For example, hydroxylation would result in a +16 Da mass shift, while hydrolysis of the ester group would lead to a specific mass change. High-resolution mass spectrometry helps in confirming the elemental composition of the detected metabolites. frontiersin.org
Enzymatic transformations can also be studied in vitro. For example, rifamycin oxidase is an enzyme known to carry out biochemical transformations of rifamycins, converting Rifamycin B to other forms. nih.gov Studying the interaction of this compound with such enzymes can provide valuable information on its stability and potential for enzymatic modification. frontiersin.orgnih.gov These studies are crucial for understanding the compound's pharmacokinetic profile and identifying any active or inactive metabolites.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Rifamycin B azepinide, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves semi-synthetic modification of Rifamycin B via azepine ring substitution. Key steps include:
- Fermentation optimization : Adjust pH (optimal range: 6.8–7.2) and carbon/nitrogen ratios to enhance precursor yield .
- Characterization : Use HPLC-MS for purity assessment and NMR for structural confirmation .
- Reproducibility : Document batch-specific parameters (e.g., temperature, agitation rate) and adhere to ICH Q2(R1) guidelines for analytical validation .
Q. How can researchers validate the biological activity of this compound against resistant bacterial strains?
- Methodological Answer :
- In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests using standardized CLSI protocols against Mycobacterium tuberculosis and Staphylococcus aureus .
- Control groups : Include Rifampicin as a comparator to assess relative efficacy .
- Data interpretation : Use ANOVA to compare mean inhibition zones, ensuring statistical significance (p < 0.05) .
Q. What are the critical parameters for stabilizing this compound in formulation studies?
- Methodological Answer :
- pH stability : Test degradation kinetics at pH 2–8 using UV-Vis spectroscopy .
- Excipient compatibility : Screen with lactose, PVP, and magnesium stearate via accelerated stability studies (40°C/75% RH) .
- Data reporting : Follow CONSORT guidelines for transparency in experimental conditions .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across studies be systematically analyzed?
- Methodological Answer :
- Meta-analysis : Pool data from preclinical studies using PRISMA guidelines to identify heterogeneity sources (e.g., dosage variations, strain specificity) .
- Confounding variables : Control for differences in bacterial load or incubation time using multivariate regression .
- Replication studies : Design independent experiments with blinded data collection to minimize bias .
Q. What strategies address the limited bioavailability of this compound in in vivo models?
- Methodological Answer :
- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) to enhance solubility .
- Pharmacokinetic modeling : Use compartmental analysis to predict tissue distribution and optimize dosing regimens .
- Ethical considerations : Justify animal models (e.g., murine TB) under institutional ethics approval (IACUC) .
Q. How can structural modifications of this compound improve target specificity while reducing off-target effects?
- Methodological Answer :
- SAR (Structure-Activity Relationship) studies : Modify the azepinide side chain and correlate changes with RNA polymerase binding affinity via molecular docking .
- Toxicity screening : Use high-content imaging (HCI) in hepatocyte cell lines to assess mitochondrial toxicity .
- Data integration : Apply cheminformatics tools (e.g., Schrodinger Suite) to prioritize lead compounds .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacodynamic modeling : Link MIC values to plasma concentration-time profiles using PK/PD indices (e.g., AUC/MIC) .
- Tissue penetration studies : Measure drug levels in infected tissues via LC-MS/MS to identify bioavailability barriers .
- Peer review : Submit conflicting data for independent validation through journals requiring raw data deposition (e.g., FAIR principles) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
